
3-Bromo-N,N-dimethylpropan-1-amine
Overview
Description
3-Bromo-N,N-dimethylpropan-1-amine: is an organic compound with the molecular formula C5H12BrN. It is a brominated amine, specifically a derivative of propanamine, where the bromine atom is attached to the third carbon of the propyl chain, and the nitrogen atom is substituted with two methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Dimethylamine: One common method to synthesize 3-Bromo-N,N-dimethylpropan-1-amine involves the alkylation of dimethylamine with 1,3-dibromopropane.
Hydrobromide Salt Formation: The compound can also be prepared as its hydrobromide salt by reacting 3-bromo-1-propanol with dimethylamine in the presence of hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3-Bromo-N,N-dimethylpropan-1-amine undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Reductive Amination: The compound can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines.
Reductive Amination: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to facilitate the reduction.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Bromo-N,N-dimethylpropan-1-amine is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated amines on biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethylpropan-1-amine involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds. This property makes it useful in the synthesis of complex organic molecules. The compound can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
3-Chloro-N,N-dimethylpropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-N,N-dimethylpropan-1-amine: Similar structure but with an iodine atom instead of bromine.
N,N-Dimethylpropan-1-amine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 3-Bromo-N,N-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This increased reactivity is advantageous in synthetic applications where rapid and efficient formation of new bonds is desired .
Properties
IUPAC Name |
3-bromo-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJXEPRNRDVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498359 | |
| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-74-1 | |
| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


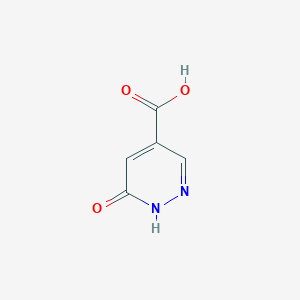
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

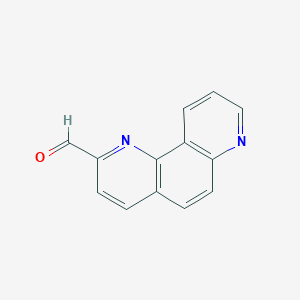
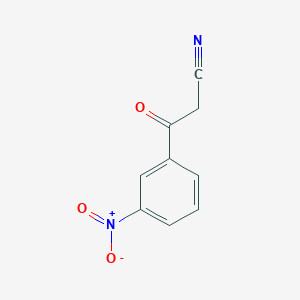
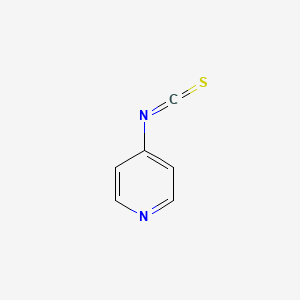

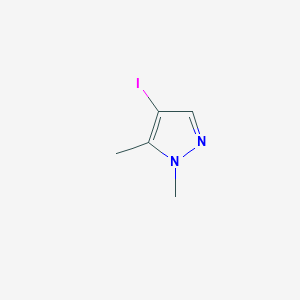
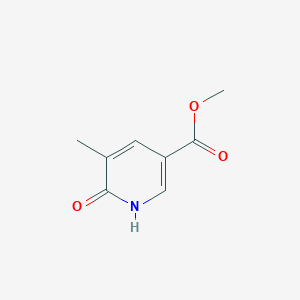
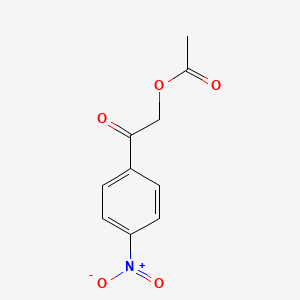
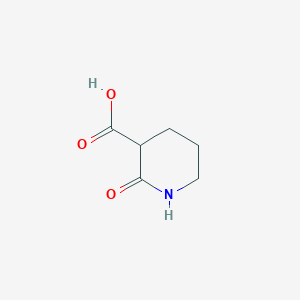


![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
